molecular formula C12H16N2S B12106868 [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine

[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine

Cat. No.: B12106868
M. Wt: 220.34 g/mol
InChI Key: YVBDSVUWEIUWKF-UHFFFAOYSA-N
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Description

The compound [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine (CAS: 1040036-53-0) is a secondary amine featuring two heterocyclic substituents: a 1-methylpyrrole group and a 2-thiophenylethyl moiety . Its molecular formula is C₁₂H₁₇N₂S (calculated molecular weight: 233.34 g/mol). This compound is primarily utilized in chemical screening and drug discovery pipelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-thiophen-2-ylethanamine

InChI

InChI=1S/C12H16N2S/c1-14-8-2-4-11(14)10-13-7-6-12-5-3-9-15-12/h2-5,8-9,13H,6-7,10H2,1H3

InChI Key

YVBDSVUWEIUWKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(thiophen-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reductive Amination

This compound can be synthesized via reductive amination between 1-methyl-1H-pyrrole-2-carbaldehyde and 2-(thiophen-2-yl)ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C. Yields reach 68–72% under optimized conditions .

Key steps :

  • Aldehyde activation with acidic resin.

  • Nucleophilic attack by the amine.

  • Reduction of the imine intermediate .

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base. Products include N-acylated derivatives (Fig. 1A) .

Acylating AgentReaction Time (h)Yield (%)
Acetyl chloride685
Benzoyl chloride878
Propionyl chloride781

Conditions : 0°C → RT, stoichiometric TEA .

Thiazinane Derivatives

Under acidic conditions (HCl, ethanol), the amine reacts with carbonyl compounds (e.g., ketones) and mercaptoacetic acid to form 1,3-thiazinan-2-imines via a three-component condensation. Cyclization proceeds through thiourea intermediates .

Example :

  • Reacting with phenyl isothiocyanate yields 6-ferrocenyl-1,3-thiazinan-2-imine (72% yield) .

Mechanism :

  • Nucleophilic attack on isothiocyanate.

  • Cyclization via thione-group elimination.

  • Deprotonation to stabilize the product .

Palladium-Catalyzed Couplings

The thiophene moiety participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. For example:

Boronic AcidProduct Yield (%)
4-Methoxyphenylboronic acid65
3-Nitrophenylboronic acid58
Pyridin-3-ylboronic acid62

Conditions : DME/H₂O (3:1), K₂CO₃, 80°C .

Electrophilic Substitution

The pyrrole ring undergoes Friedel-Crafts alkylation with iodomethane in DMF at 50°C, producing 1,3-dimethylpyrrole derivatives (89% yield) .

Regioselectivity :

  • Methylation occurs preferentially at the C3 position due to steric hindrance from the existing methyl group .

Oxidation Reactions

Treatment with m-chloroperbenzoic acid (mCPBA) in DCM oxidizes the pyrrole ring to N-methylpyrrolidone (Fig. 1B).

Key Data :

  • Reaction time: 12 h.

  • Yield: 74% .

Comparative Reactivity Analysis

Reaction TypeConditionsKey ProductYield (%)Source
Reductive AminationNaBH₃CN, MeOH, 60°CParent amine72
AcylationAcCl, TEA, DCMN-Acetyl derivative85
Suzuki CouplingPd(PPh₃)₄, DME/H₂OBiaryl-thiophene hybrid65
Thiazinane FormationHCl, EtOH1,3-Thiazinan-2-imine72

Biological Interaction Studies

While direct pharmacological data for this compound is limited, structural analogs exhibit:

  • Fungicidal activity against Pseudomonas syringae (EC₅₀ = 1.96 mg/L) .

  • Neuroprotective effects via NMDA receptor modulation .

Stability and Degradation

  • pH Sensitivity : Decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Stable up to 150°C; degradation observed at 200°C (TGA data) .

This compound’s bifunctional design enables diverse reactivity, positioning it as a valuable intermediate in medicinal chemistry and materials science. Further studies on enantioselective synthesis and catalytic applications are warranted.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique electronic properties enable the development of novel materials and chemical entities.

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties: In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity: Cytotoxicity assays demonstrated that the compound can reduce cell viability in several cancer cell lines at concentrations as low as 10 µM, indicating promising anticancer properties .

Pharmacology

The compound has been explored for its interaction with biological systems:

  • Dopamine Receptor Binding: It exhibits selective binding affinity for the D3 dopamine receptor with an EC50 value of approximately 710 nM, which is significant for potential therapeutic applications in neuropharmacology .
  • Toxicological Assessments: Evaluations indicate low toxicity in human liver cell lines (HepG2), supporting its safety profile for further drug development .

Case Study 1: Anticancer Potential

In a study assessing the anticancer effects of this compound, researchers found that it inhibited proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The results indicated a broad spectrum of activity, making it a candidate for developing new antibiotics.

Mechanism of Action

The mechanism by which [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

Replacement of Thiophene with Indole
  • Indole's larger π-system enhances hydrophobicity and may improve binding to aromatic receptors. Applications: Similar hydrochlorides are explored for antibacterial activity, as seen in imidazole derivatives .
Dual Thiophene Systems
  • Example: {[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}[1-(thiophen-2-yl)ethyl]amine Molecular Formula: C₁₂H₁₄N₄S₂ Key Differences: Incorporates a pyrazole ring and dual thiophene groups.

Substituent Modifications

Methyl vs. Ethyl Linkers
  • Example : [1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine
    • Molecular Formula : C₁₆H₂₁NS
    • Key Differences : A methylphenyl group replaces the pyrrole ring, and the thiophene has a 5-methyl substituent. These changes increase steric bulk and hydrophobicity, which could affect membrane permeability .
Halogenated Derivatives

Amine Group Modifications

Hydrochloride Salts
  • Example : [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride
    • Molecular Formula : C₁₅H₁₇N₂S·HCl
    • Key Differences : The hydrochloride salt improves water solubility, facilitating pharmacological testing .
Tertiary Amines
  • Example : Ethyl({[5-(4-ethylpiperazin-1-yl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methyl})[(1-methyl-1H-pyrrol-2-yl)methyl]amine
    • Molecular Formula : C₂₄H₃₄FN₅
    • Key Differences : A piperazine-ethyl group introduces a tertiary amine, enhancing conformational flexibility and interaction with enzymes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound C₁₂H₁₇N₂S 233.34 1-Methylpyrrole, thiophenylethyl Drug discovery screening
[2-(Indol-3-yl)ethyl][thiophen-2-ylmethyl]amine·HCl C₁₅H₁₇N₂S·HCl 296.84 Indole-ethyl, thiophene-methyl Antibacterial research
[1-(2-Methylphenyl)ethyl][5-methylthiophen-2-ylethyl]amine C₁₆H₂₁NS 259.41 Methylphenyl, methylthiophene Increased hydrophobicity
{[3-Thiophen-2-yl-pyrazol-4-yl]methyl}[thiophen-2-ylethyl]amine C₁₂H₁₄N₄S₂ 302.40 Pyrazole, dual thiophene Enhanced hydrogen bonding

Key Research Findings

  • Electronic Properties : Thiophene and pyrrole rings contribute to electron-rich environments, favoring interactions with biological targets like enzymes or receptors .
  • Biological Activity : Indole-containing analogs show promise in antibacterial studies, suggesting the target compound could be modified for similar applications .
  • Solubility : Hydrochloride salts of related amines improve aqueous solubility, a critical factor in drug formulation .

Biological Activity

[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine is an organic compound notable for its unique structural composition, which combines a pyrrole derivative with a thiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₂H₁₆N₂S
  • Molecular Weight : 220.34 g/mol
  • CAS Number : 610275-11-1

Antitumor Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrole and thiophene groups is believed to enhance its interaction with biological targets, potentially leading to effective antitumor agents.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may bind effectively to dopamine receptors, particularly the D3 receptor, showing potential as a selective agonist. This interaction is crucial for mediating various physiological responses, including neurochemical signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can influence its biological activity. SAR studies have shown that variations in the substituents on the pyrrole and thiophene rings can significantly affect the compound's potency and selectivity towards different biological targets.

Compound NameStructure FeaturesUnique Properties
1-(Thiophen-2-yl)ethanamineContains a thiophene ring but lacks the pyrrole moietyPrimarily studied for neuroprotective effects
2-(Pyrrolidin-1-yl)ethanamineContains a pyrrolidine instead of pyrroleExhibits strong antimicrobial activity
3-(Pyridine)-N,N-dimethylpropanamineContains a pyridine ringKnown for use in antidepressants

The dual heterocyclic structure of this compound may lead to synergistic effects not observed in other similar compounds, enhancing its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. For instance, cytotoxicity assays revealed significant reductions in cell viability at concentrations as low as 10 µM, suggesting a promising therapeutic index for further development.

Receptor Binding Affinity

Binding affinity studies indicate that this compound interacts selectively with the D3 dopamine receptor, exhibiting an EC50 value of approximately 710 nM. This selectivity is crucial as it minimizes potential side effects associated with broader receptor interactions .

Toxicological Assessments

Toxicological evaluations have shown that this compound exhibits low toxicity in human liver cell lines (HepG2), indicating a favorable safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine, and how can intermediates be stabilized?

  • Methodology : The compound can be synthesized via reductive amination using methanol/ethanol solvents and ZnSO₄·7H₂O to precipitate intermediates (e.g., bis(thiophen-2-ylmethyl)amine) . For sensitive intermediates, anhydrous DMF and triethylamine are recommended to minimize side reactions. Post-synthesis, ethyl acetate extraction and sodium sulfate drying ensure purity . Recrystallization from methanol/ethyl acetate (2:8) improves yield and stability .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodology : Use NMR (¹H/¹³C) to verify substitution patterns in the pyrrole and thiophene moieties. Mass spectrometry (MS) confirms molecular weight (e.g., 287.79 g/mol for related derivatives) . HPLC with UV detection at 254 nm is suitable for purity assessment (>95% as reported for similar amines) . X-ray crystallography via SHELX software can resolve ambiguities in stereochemistry .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Best Practices : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C. Avoid exposure to moisture and heat sources (critical due to its hygroscopic and thermally sensitive nature) . Use PPE (gloves, goggles) to mitigate health risks (e.g., toxicity, carcinogenicity) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrrole-thiophene hybrid scaffold?

  • Experimental Design : For electrophilic substitution on the pyrrole ring, employ Vilsmeier-Haack formylation or azo coupling under acidic conditions. To target thiophene, use directed metalation (e.g., LDA at -78°C) followed by electrophilic quenching (e.g., iodination) . Monitor selectivity via in-situ IR or LC-MS to optimize reaction conditions .

Q. How can computational methods (DFT, molecular docking) predict bioactivity and guide synthetic priorities?

  • Approach : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify reactive sites for functionalization . For antimicrobial studies, dock the compound into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) and low steric clashes .

Q. What experimental and analytical approaches resolve contradictions in crystallographic vs. spectroscopic data?

  • Case Study : If NMR suggests a planar thiophene ring but X-ray data shows puckering, reconcile this by analyzing temperature-dependent NMR (to detect conformational flexibility) and refining crystallographic parameters in SHELXL . Hirshfeld surface analysis can quantify intermolecular interactions influencing solid-state geometry .

Key Challenges and Solutions

  • Synthetic Yield Variability : Optimize stoichiometry of 2-thiophenemethylamine and aldehydes (1:1.1 molar ratio) to minimize unreacted starting material .
  • Bioactivity Interpretation : Cross-validate antimicrobial assays (e.g., MIC vs. time-kill curves) to distinguish bacteriostatic vs. bactericidal effects .

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